Product packaging for Acridine, 9-[(oxiranylmethyl)thio]-(Cat. No.:CAS No. 827303-13-9)

Acridine, 9-[(oxiranylmethyl)thio]-

Cat. No.: B14218186
CAS No.: 827303-13-9
M. Wt: 267.3 g/mol
InChI Key: KKQGPTNQIKKQAT-UHFFFAOYSA-N
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Description

Acridine, 9-[(oxiranylmethyl)thio]-, is a synthetic acridine derivative designed for research and development purposes. This compound is of significant interest in medicinal chemistry due to the combined properties of the acridine core and the reactive epoxide moiety. The acridine scaffold is well-known for its diverse biological activities, primarily attributed to its ability to intercalate into DNA and inhibit crucial enzymes like topoisomerases and telomerases . These interactions make acridine derivatives a prominent class of compounds in the development of anticancer agents, with several analogues having entered clinical studies . Furthermore, acridines have demonstrated a broad spectrum of other bioactivities, including antimicrobial, antiparasitic, and antiviral effects . The unique addition of the (oxiranylmethyl)thio side chain is expected to enhance its potential as a versatile synthetic intermediate. This functional group allows researchers to derivatize the compound further, facilitating the creation of novel molecular libraries for high-throughput screening against various biological targets. It may also contribute to its mechanism of action, potentially leading to covalent binding with target proteins. Researchers can utilize this compound in the synthesis of more complex molecules aimed at investigating new pathways for oncology, infectious diseases, and neurology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. Please consult the material safety data sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NOS B14218186 Acridine, 9-[(oxiranylmethyl)thio]- CAS No. 827303-13-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827303-13-9

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

9-(oxiran-2-ylmethylsulfanyl)acridine

InChI

InChI=1S/C16H13NOS/c1-3-7-14-12(5-1)16(19-10-11-9-18-11)13-6-2-4-8-15(13)17-14/h1-8,11H,9-10H2

InChI Key

KKQGPTNQIKKQAT-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CSC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

The Evolution of Acridine Chemistry in Contemporary Research

The journey of acridine (B1665455) chemistry began in the late 19th century, with its initial applications primarily in the dye industry due to the vibrant colors of its derivatives. nih.gov However, the 20th century witnessed a paradigm shift, as the structural and electronic properties of the acridine core were recognized for their potential in medicinal applications. nih.govchemnet.com Early research led to the development of antibacterial and antiparasitic agents. rsc.org

Over the decades, the focus of acridine research has expanded dramatically. The planar, tricyclic structure of acridine allows it to intercalate into DNA, a mechanism that became a cornerstone for the design of anticancer agents. rsc.orgresearchgate.net This understanding spurred the synthesis of a vast array of acridine derivatives with modified substituents to enhance their biological efficacy and target specificity. nih.govwisdomlib.org Contemporary research continues to build upon this legacy, employing advanced synthetic methodologies and computational tools to design and discover novel acridine-based compounds with a wide range of therapeutic applications. researchgate.net

The Significance of Acridine Derivatives in Organic Synthesis and Beyond

Acridine (B1665455) derivatives are a pivotal class of nitrogen-containing heterocycles, not only for their therapeutic potential but also for their utility in organic synthesis and materials science. chemnet.commdpi.com Their unique photophysical properties have led to their use as fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs). researchgate.net

In the realm of organic synthesis, the acridine scaffold serves as a versatile building block. The reactivity of the acridine ring system, particularly at the 9-position, allows for the introduction of a wide variety of functional groups, leading to a diverse library of compounds with distinct chemical and physical properties. researchgate.net This has enabled the development of acridine derivatives as catalysts, photosensitizers, and chemosensors. chemnet.com The broad spectrum of biological activities exhibited by acridine derivatives, including anticancer, antiviral, antimicrobial, and antiparasitic properties, underscores their profound significance in medicinal chemistry. mdpi.com

Rationale for Investigating the 9 Substituted Oxiranylmethylthio Acridine Moiety

The specific compound at the heart of this discussion is Acridine (B1665455), 9-[(oxiranylmethyl)thio]- . While detailed research findings on this exact molecule are not extensively available in public literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent functional groups: the acridine core, the thioether linkage, and the oxirane (epoxide) ring.

The substitution at the 9-position of the acridine ring is known to be crucial for its biological activity. nih.govresearchgate.net The introduction of a thioether group at this position has been explored in various acridine derivatives, often leading to compounds with significant biological effects, including antimicrobial and potential antileishmanial activities. nih.gov Thioethers can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

The oxirane, or epoxide, functional group is a highly reactive three-membered ring. In medicinal chemistry, epoxides are often incorporated into molecules as alkylating agents. They can react with nucleophilic residues in biological macromolecules such as DNA and proteins. This reactivity is the basis for the cytotoxic effects of some anticancer drugs. The combination of the DNA-intercalating acridine scaffold with a reactive epoxide moiety via a thioether linker presents a compelling strategy for the design of novel therapeutic agents. The thioether linkage provides a flexible connection, while the epoxide offers a site for potential covalent modification of biological targets.

Below is a table summarizing the key chemical data for Acridine, 9-[(oxiranylmethyl)thio]-.

PropertyValue
Compound Name Acridine, 9-[(oxiranylmethyl)thio]-
CAS Number 827303-13-9
Molecular Formula C₁₆H₁₃NOS

Emerging Research Frontiers for Acridine Based Compounds

Strategies for the Construction of the Acridine Core

The synthesis of the tricyclic acridine system is the foundational step. Over the years, chemists have developed both classical and modern methodologies to achieve this.

Classical Acridine Ring Synthesis Pathways (e.g., Bernthsen, Friedländer)

Two of the most established methods for constructing the acridine ring are the Bernthsen and Friedländer syntheses.

The Bernthsen Acridine Synthesis , first reported in 1879, involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. youtube.comontosight.aiptfarm.pl The reaction proceeds by initial acylation of the diarylamine, followed by an intramolecular cyclization and subsequent dehydration to yield the 9-substituted acridine. youtube.com For instance, the reaction of diphenylamine (B1679370) with a suitable carboxylic acid under these conditions produces a 9-substituted acridine. ptfarm.plpharmaguideline.com While historically significant, the Bernthsen reaction often requires harsh conditions, including temperatures exceeding 200°C, and can result in low yields. youtube.com

The Friedländer Synthesis provides an alternative route, typically by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group. wikipedia.org A variation of this method for acridine synthesis involves treating a salt of anthranilic acid with cyclohex-2-enone at elevated temperatures (around 120°C) to produce 9-methylacridine (B196024). ptfarm.plpharmaguideline.comnih.gov The mechanism involves an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the heterocyclic ring system. wikipedia.org

Classical Synthesis Reactants Conditions Product Example Key Features
Bernthsen Synthesis Diphenylamine, Carboxylic AcidZinc Chloride, High Temperature (>200°C)9-Substituted AcridineHigh temperatures, often low yields. youtube.compharmaguideline.comyoutube.com
Friedländer Synthesis Salt of Anthranilic Acid, Cyclohex-2-enone120°C9-MethylacridineForms quinoline (B57606) and acridine derivatives. pharmaguideline.comnih.govslideshare.net

Modern and Green Chemistry Approaches in Acridine Synthesis (e.g., Microwave-Assisted Protocols)

In recent years, significant efforts have been made to develop more efficient and environmentally friendly methods for acridine synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. rsc.orgbeilstein-journals.org

Microwave irradiation can dramatically accelerate the rate of classical reactions like the Bernthsen synthesis. youtube.comclockss.org For example, the reaction of diphenylamine with a carboxylic acid in the presence of zinc chloride can be completed in just a few minutes under microwave heating at 200-210°C, compared to several hours required for conventional heating. clockss.orgresearchgate.net This rapid, solvent-free approach not only reduces reaction times but also often leads to improved yields. clockss.org Furthermore, green chemistry principles have been applied through the development of one-pot, multi-component reactions using eco-friendly solvents like water and reusable catalysts to produce acridine derivatives. rsc.orgrsc.org These modern methods offer significant advantages in terms of speed, efficiency, and sustainability. researchgate.net

Modern Synthesis Approach Reactants Conditions Yield Example Key Advantages
Microwave-Assisted Bernthsen Diphenylamine, Acetic Acid, ZnCl2200W Microwave, 5 min, 200-210°C79% (9-Methylacridine)Rapid reaction time, high yields, solvent-free. clockss.org
Microwave-Assisted Hantzsch Aromatic Aldehyde, Dimedone, NH4OAc700W Microwave, 5-8 min, solvent-freeHigh to excellent yieldsGreen, practical, catalyst-free. researchgate.net

Synthesis of the 9-Thioether Linkage in Acridine Derivatives

Once the acridine core is formed, the next critical step is the installation of the thioether linkage at the C-9 position. This position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom in the ring. pharmaguideline.com

Introduction of the Thiol Group at C-9 Position

The most common precursor for introducing a sulfur functionality at the C-9 position is 9-chloroacridine (B74977). pharmaguideline.comorgsyn.org This intermediate is typically synthesized by treating acridone (B373769) or N-phenylanthranilic acid with a chlorinating agent like phosphorus oxychloride (POCl3). pharmaguideline.comorgsyn.org

9-Chloroacridine can then be converted to 9-acridinethiol (also known as acridine-9-thiol). This transformation can be achieved by reacting 9-chloroacridine with a sulfur nucleophile such as sodium hydrosulfide (B80085) or thiourea (B124793). The use of thiourea results in the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the target thiol. researchgate.net

Formation of the Thioether Bond via Nucleophilic Substitution

The formation of the 9-thioether bond is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov There are two primary pathways to achieve the (oxiranylmethyl)thio- side chain:

Reaction of 9-Acridinethiol with an Epoxide Precursor: The synthesized 9-acridinethiol, acting as a nucleophile, can react with a molecule containing an epoxide ring and a good leaving group. A prime candidate for this is epichlorohydrin (B41342). The thiolate anion of acridine attacks the carbon bearing the chlorine atom, displacing it to form the desired Acridine, 9-[(oxiranylmethyl)thio]-.

Reaction of 9-Chloroacridine with a Thiol: Alternatively, 9-chloroacridine can be directly reacted with a pre-formed thiol containing the oxirane moiety, namely (oxiranylmethyl)thiol (glycidyl mercaptan). In the presence of a base to deprotonate the thiol, the resulting thiolate anion attacks the C-9 position of acridine, displacing the chloride ion to form the final thioether product. nih.gov

This nucleophilic substitution at the activated C-9 position is a robust and widely used method for creating a variety of 9-substituted acridine derivatives. ptfarm.plnih.gov

Step Precursor Reagent Intermediate/Product Reaction Type
Thiol Introduction 9-ChloroacridineThiourea9-AcridinethiolNucleophilic Substitution
Thioether Formation 9-AcridinethiolEpichlorohydrinAcridine, 9-[(oxiranylmethyl)thio]-Nucleophilic Substitution
Thioether Formation 9-Chloroacridine(Oxiranylmethyl)thiolAcridine, 9-[(oxiranylmethyl)thio]-Nucleophilic Aromatic Substitution (SNAr)

Stereoselective and Regioselective Synthesis of the Oxirane Moiety

The final structural element, the oxirane (or epoxide) ring, introduces a stereocenter into the molecule, making its controlled synthesis crucial. The synthesis of thiiranes (the sulfur analogs of oxiranes) often starts from oxiranes, highlighting the importance of stereodefined epoxide synthesis. nih.govresearchgate.net

The synthesis of the (oxiranylmethyl)thio- side chain must be carefully controlled to achieve the desired stereochemistry and regiochemistry. When using epichlorohydrin as a building block, the reaction with the 9-acridinethiolate is a regioselective SN2 reaction, where the nucleophilic sulfur attacks the primary carbon bearing the chlorine, leaving the epoxide ring intact.

For creating chiral epoxides, several advanced strategies exist, although their direct application to this specific acridine derivative is not extensively documented. General methods include:

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a renowned method for converting allylic alcohols into chiral epoxides with high enantioselectivity. A synthetic strategy could involve attaching an allyl group to the 9-thioacridine and then performing an asymmetric epoxidation.

Kinetic Resolution: Chiral catalysts can be used to selectively react with one enantiomer of a racemic epoxide, allowing for the isolation of the other enantiomer in high purity.

From Chiral Precursors: Using enantiomerically pure starting materials, such as (R)- or (S)-epichlorohydrin, allows the chirality to be directly incorporated into the final molecule.

The reaction of oxiranes with nucleophiles, such as the opening of the epoxide ring, is also a key consideration in complex syntheses. researchgate.netresearchgate.net For the synthesis of Acridine, 9-[(oxiranylmethyl)thio]-, preserving the integrity of the oxirane ring during the thioether formation is paramount.

Epoxidation Strategies for Allylic or Homoallylic Alcohols

The creation of the oxirane ring is a pivotal step, often accomplished through the epoxidation of an alkene. The presence of an allylic or homoallylic alcohol on the alkene precursor can significantly influence the stereochemical outcome of the epoxidation reaction due to the directing effect of the hydroxyl group. wikipedia.org This directing effect stems from hydrogen bonding between the alcohol and the oxidizing agent, which delivers the oxygen atom to a specific face of the double bond. wikipedia.orgyoutube.com

Several methods are prominent for the stereoselective epoxidation of these alcohols:

Peroxy Acid Epoxidation: Early work demonstrated that using reagents like meta-chloroperoxybenzoic acid (m-CPBA) with allylic alcohols results in notable facial selectivity. wikipedia.org The hydroxyl group forms a hydrogen bond with the peroxy acid, directing epoxidation to the syn face. youtube.com However, this selectivity can be reversed if the alcohol is protected (e.g., acetylated), indicating the crucial role of hydrogen bonding. wikipedia.org While effective, the reaction rates for allylic alcohols are generally slower than for non-hydroxylated alkenes due to the electron-withdrawing nature of the oxygen atom, which reduces the nucleophilicity of the alkene. youtube.com

Vanadium-Catalyzed Epoxidation: Vanadium-based catalysts are highly selective for the epoxidation of alkenes bearing allylic alcohols, even in the presence of more electron-rich double bonds. wikipedia.org These reactions, which typically use an alkylhydroperoxide as the oxidant, show a strong preference for producing the syn diastereomer. wikipedia.org Unlike peroxy acid epoxidations, vanadium-catalyzed reactions are often accelerated when the hydroxyl group is present. wikipedia.org These catalysts are also effective for the epoxidation of homoallylic alcohols, though with potentially lower selectivity. wikipedia.org

Sharpless Asymmetric Epoxidation: This method is a powerful tool for producing optically active 2,3-epoxy alcohols from primary and secondary allylic alcohols. nih.govlibretexts.org It utilizes a catalyst system composed of titanium tetraisopropoxide [Ti(OiPr)4], a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. libretexts.org The choice between L-(+)-DET and D-(-)-DET determines which enantiomer of the epoxy alcohol is formed, consistently yielding high enantiomeric excess (ee). libretexts.org The reaction is highly chemoselective, targeting the allylic double bond even in poly-unsaturated substrates like geraniol. libretexts.org A key advantage is the ability to predict the product's stereochemistry based on the chirality of the DET used. libretexts.org

Titanium(III)-Catalyzed Epoxidation: A newer methodology employs Ti(III) species, generated from the reduction of Ti(IV) complexes, to catalyze the epoxidation of a broad range of allylic alcohols, including tertiary ones that are unreactive under Sharpless conditions. nih.gov This method uses TBHP as the oxidant and proceeds with high chemo- and diastereoselectivity under mild conditions. nih.gov

Organocatalytic Epoxidation: Asymmetric epoxidation can also be achieved using chiral organocatalysts. nih.govrsc.org For example, ketones derived from carbohydrate skeletons, such as glucose and galactose, have been used in Shi-type epoxidations. nih.govrsc.org The stereochemical outcome of the epoxidation can be inverted by simply changing the stereochemistry of the carbohydrate-based catalyst. nih.gov

Epoxidation MethodCatalyst/ReagentKey FeaturesSelectivity
Peroxy Acid Epoxidationm-CPBADirected by hydrogen bonding with the allylic alcohol. wikipedia.orgGood facial selectivity for the syn diastereomer. wikipedia.orgyoutube.com
Vanadium-CatalyzedVanadium complexes / TBHPHighly selective for allylic alcohols; reaction rate is accelerated. wikipedia.orgExcellent selectivity for the syn diastereomer. wikipedia.org
Sharpless Asymmetric EpoxidationTi(OiPr)4 / DET / TBHPProduces chiral epoxy alcohols with high enantiomeric excess. libretexts.orgStereochemistry is predictable and highly controlled (e.g., >90% ee). libretexts.org
Titanium(III)-CatalyzedTi(III) complexes / TBHPEffective for primary, secondary, and tertiary allylic alcohols. nih.govHigh chemo- and diastereoselectivity. nih.gov
Shi-type EpoxidationChiral ketones (e.g., from sugars) / OxoneOrganocatalytic method; stereoselectivity can be inverted. nih.govModest to good enantioselectivities. rsc.org

Attachment of the Oxiranylmethyl Unit to the Thioether

The introduction of the oxiranylmethyl group onto the acridine scaffold is typically achieved through a nucleophilic substitution reaction. The 9-position of the acridine ring is particularly susceptible to attack by nucleophiles due to its low electron density. pharmaguideline.com This characteristic is exploited to form the C-S bond.

The general synthetic pathway involves two main steps:

Formation of 9-Thioacridine: The precursor, acridine-9-thione (also known as 9-thioacridine or thione), is synthesized first. This can be accomplished through various methods, often starting from a 9-substituted acridine like 9-chloroacridine, which is itself commonly synthesized from diphenylamine. pharmaguideline.com The chlorine atom at the 9-position is a good leaving group, readily displaced by a sulfur nucleophile like sodium hydrosulfide or thiourea.

Nucleophilic Substitution: The acridine-9-thione exists in tautomeric equilibrium with acridine-9-thiol. The thiol form, or more accurately its deprotonated thiolate anion, acts as a potent nucleophile. This nucleophile attacks an electrophilic three-membered ring, typically an epihalohydrin such as epichlorohydrin or the analogous epibromohydrin. The reaction proceeds via an SN2 mechanism, where the sulfur atom attacks one of the carbon atoms of the oxirane ring, leading to ring-opening, or more commonly, attacks the halomethyl carbon, displacing the halide. The latter pathway is generally preferred as it preserves the reactive epoxide ring for potential further transformations.

The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the acridine-9-thiol, thereby generating the more nucleophilic thiolate.

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Role of BaseReaction Type
Acridine-9-thione / Acridine-9-thiolEpichlorohydrin or EpibromohydrinDeprotonates the thiol to form the highly nucleophilic thiolate anion.Nucleophilic Substitution (SN2)

Advanced Purification and Isolation Techniques for Complex Acridine Derivatives

The purification of acridine derivatives, particularly complex, substituted ones, presents significant challenges due to their unique physicochemical properties. These compounds are often highly crystalline but may exhibit limited solubility in common organic solvents. chemicalforums.com Furthermore, their tendency to fluoresce can complicate analysis, and the presence of minor, structurally similar side products necessitates highly efficient purification methods to achieve the absolute purity required for applications like fluorescence studies. chemicalforums.com

Standard purification techniques must often be adapted to overcome these challenges:

Column Chromatography: While silica (B1680970) gel is a common stationary phase, it can be problematic for acridine derivatives. chemicalforums.com These compounds may streak or bind irreversibly to the silica, leading to poor separation and low recovery. chemicalforums.com This may be due to the basic nature of the acridine nitrogen interacting with the acidic silica surface. Using basic alumina (B75360) as the stationary phase can be a viable alternative. chemicalforums.com The choice of eluent is also critical; standard hexane-based systems may lack the necessary solvating power. chemicalforums.com More effective solvent systems include mixtures like toluene/acetone or toluene/ethyl acetate, which provide better solubility and separation. chemicalforums.com To circumvent solubility issues during loading, dry loading onto an inert support like Celite can be beneficial. chemicalforums.com

Recrystallization: For highly crystalline acridine compounds, recrystallization is a powerful purification technique. The challenge lies in finding a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. A common approach for acridine-type dyes involves dissolving the crude product in a solvent like ethanol (B145695) or chloroform (B151607) and then inducing precipitation by adding a less polar co-solvent such as ether or by cooling. lookchem.com

Ion-Exchange Chromatography: When syntheses involve metal salts (e.g., ZnCl₂ in Bernthsen synthesis), residual metal ions can remain as impurities. nih.gov Ion-exchange resins, such as Dowex-50, can be employed to effectively capture and remove these metal ions from a solution of the acridine salt. lookchem.com

Preparative TLC and HPLC: For difficult separations or when very high purity is required, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used, although these methods are less suitable for large-scale purification.

Purification ChallengePotential SolutionRationale/Details
Poor solubility in common solventsUse of toluene-based eluents (e.g., toluene/acetone). chemicalforums.comToluene offers better solvating power for highly crystalline, aromatic compounds compared to alkanes like hexane. chemicalforums.com
Streaking/irreversible binding on silica gelSwitch to basic alumina columns; dry loading on Celite. chemicalforums.comAlumina avoids the strong acidic interactions of silica. Dry loading prevents the compound from precipitating at the top of the column. chemicalforums.com
Presence of metallic impurities (e.g., Zn²⁺)Treatment with ion-exchange resin (e.g., Dowex-50). lookchem.comThe resin selectively binds and removes metal ions from the product solution. lookchem.com
Difficulty separating structurally similar byproductsRecrystallization from specific solvent pairs (e.g., ethanol/ether). lookchem.comTakes advantage of small differences in solubility between the desired product and impurities to achieve high purity. lookchem.com

Reactivity Profile at the Acridine C-9 Position

The C-9 position of the acridine ring is inherently electrophilic due to the electron-withdrawing effect of the heterocyclic nitrogen atom, making it susceptible to nucleophilic attack. clockss.org The nature of the substituent at this position significantly modulates its reactivity.

Influence of the Thioether Substituent on Nucleophilic Reactivity

The thioether group, -S-CH2-, at the C-9 position is a key determinant of the compound's reactivity. Unlike strongly activating groups, the thioether linkage acts as a good leaving group, facilitating nucleophilic substitution reactions at this center. The sulfur atom's ability to stabilize an adjacent negative charge and its relatively weak bond with the C-9 carbon contribute to this characteristic.

The reactivity of 9-substituted acridines is well-documented, with the C-9 position being the primary site for nucleophilic attack. clockss.org Thioether and thioalkyl groups are known to participate in these reactions. For instance, studies on related 9-thioalkylacridines have shown their susceptibility to substitution by various nucleophiles. nih.gov The general mechanism involves the attack of a nucleophile on the electron-deficient C-9 carbon, leading to the displacement of the [(oxiranylmethyl)thio] group.

Table 1: Comparison of Leaving Group Ability at Acridine C-9

Leaving Group Relative Reactivity Notes
-Cl High Commonly used precursor for C-9 functionalization. nih.gov
-OR (Alkoxy) Moderate Reactivity depends on the nature of the R group. clockss.org
-SR (Thioether) Good The thioether in the title compound is an effective leaving group.

This table provides a qualitative comparison based on established principles of acridine chemistry.

Theoretical Predictions of C-9 Reactivity (e.g., Fukui Indices)

While specific computational studies for Acridine, 9-[(oxiranylmethyl)thio]- are not widely available in the reviewed literature, theoretical methods like the calculation of Fukui indices are powerful tools for predicting reactivity. The Fukui function, ƒ(r), indicates the change in electron density at a point 'r' when the number of electrons in the molecule changes. For predicting nucleophilic attack, the ƒ+(r) function is used, which highlights sites susceptible to losing electron density.

In the acridine system, the π-electron densities are lowest at position 9, making it the most favorable site for nucleophilic attack. clockss.org Computational studies on related acridine derivatives consistently show a high propensity for reaction at C-9. nih.govnih.gov It is predicted that for Acridine, 9-[(oxiranylmethyl)thio]-, the Fukui ƒ+(r) index would be highest at the C-9 carbon, confirming its status as the primary electrophilic center in the aromatic system.

Oxirane Ring-Opening Reaction Mechanisms

The oxirane ring is a highly strained three-membered ether, making it susceptible to ring-opening reactions by both acids and nucleophiles under conditions much milder than those required for other ethers. pressbooks.publibretexts.org The presence of the acridine-thioether moiety can influence these reactions.

Acid-Catalyzed Ring Opening

In the presence of an acid, the epoxide oxygen is first protonated, which makes it a significantly better leaving group and activates the ring for nucleophilic attack. masterorganicchemistry.comkhanacademy.orgyoutube.com A weak nucleophile, such as water or an alcohol, can then open the ring.

The mechanism proceeds via an SN2-like backside attack of the nucleophile on the protonated epoxide. pressbooks.publibretexts.org For an unsymmetrical epoxide like the one in Acridine, 9-[(oxiranylmethyl)thio]-, the regioselectivity of the attack depends on the reaction conditions. The attack generally occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state, a feature that has some SN1 character. masterorganicchemistry.comlibretexts.org This results in the formation of a trans-diol (if water is the nucleophile) or a corresponding ether-alcohol. pressbooks.pub

Reaction Scheme: Acid-Catalyzed Hydrolysis

Protonation: The epoxide oxygen is protonated by an acid (H₃O⁺).

Nucleophilic Attack: A water molecule attacks one of the epoxide carbons from the side opposite the C-O bond.

Ring Opening: The C-O bond breaks, relieving ring strain.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final diol product.

Nucleophilic Ring Opening by External Reagents

The strained epoxide ring can be opened directly by a wide range of strong nucleophiles, such as hydroxides, thiols, amines, or Grignard reagents, without prior acid catalysis. pressbooks.pubchemistrysteps.com This reaction is a classic SN2 process. libretexts.org

The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the opening of the ring and the formation of an alkoxide intermediate. A subsequent protonation step (usually during workup) yields the final product. In contrast to the acid-catalyzed mechanism, base-catalyzed ring opening typically occurs at the less sterically hindered carbon of the epoxide. pressbooks.publibretexts.org For the (oxiranylmethyl) group, this would be the terminal CH₂ carbon of the epoxide.

Table 2: Regioselectivity of Oxirane Ring Opening

Catalyst/Reagent Site of Nucleophilic Attack Mechanism Product Type
Acid (e.g., H₃O⁺) More substituted carbon SN1-like/SN2 hybrid trans

Intramolecular Ring Opening Pathways

The unique structure of Acridine, 9-[(oxiranylmethyl)thio]- allows for the possibility of intramolecular reactions. The nitrogen atom of the acridine ring, although part of an aromatic system, possesses a lone pair of electrons and can potentially act as an internal nucleophile.

Under certain conditions, particularly upon protonation of the acridine nitrogen, a pathway could be envisioned where the thioether sulfur atom or the acridine ring itself participates in the ring-opening process. For instance, an intramolecular attack by the sulfur atom on an adjacent epoxide carbon could lead to the formation of a cyclic sulfonium (B1226848) ion intermediate, followed by subsequent reaction with an external nucleophile. However, specific studies detailing such intramolecular pathways for this exact molecule are not prominent in the surveyed literature, and this remains a topic for further investigation.

Regioselectivity and Stereoselectivity of Epoxide Cleavage

The cleavage of the epoxide (oxirane) ring in Acridine, 9-[(oxiranylmethyl)thio]- is a crucial reaction that dictates the structure of the resulting products. The regioselectivity and stereoselectivity of this process are governed by the nature of the attacking nucleophile and the reaction conditions.

The ring-opening of epoxides can proceed through either an SN1-like or an SN2 mechanism. researchgate.net Under basic or neutral conditions, with a strong nucleophile, the reaction typically follows an SN2 pathway. masterorganicchemistry.com In this scenario, the nucleophile attacks the less sterically hindered carbon of the epoxide. masterorganicchemistry.comchemistrysteps.com For Acridine, 9-[(oxiranylmethyl)thio]-, the terminal carbon of the oxirane ring is less substituted than the internal carbon, thus nucleophilic attack is expected to occur preferentially at this position. This type of regioselective attack at the less hindered side of epoxides by thiols has been observed in various systems. tandfonline.comoup.com

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.orgucalgary.ca This is followed by nucleophilic attack. If the epoxide is substituted with groups that can stabilize a positive charge, the reaction can have significant SN1 character. ucalgary.ca In such cases, the nucleophile attacks the more substituted carbon, which can better accommodate a partial positive charge in the transition state. chemistrysteps.comlibretexts.org

The stereochemistry of the epoxide ring-opening is typically anti-addition. chemistrysteps.com The nucleophile attacks from the side opposite to the C-O bond that is breaking, resulting in an inversion of configuration at the carbon atom undergoing attack. chemistrysteps.comucalgary.ca This leads to the formation of a trans-product. For instance, the reaction of cyclohexene (B86901) oxide with thiols yields the corresponding trans-β-hydroxy sulfides. oup.com

A summary of the expected regioselectivity for the epoxide cleavage of Acridine, 9-[(oxiranylmethyl)thio]- is presented in the table below.

Reaction Condition Attacking Nucleophile Probable Mechanism Site of Attack
Basic/NeutralStrong (e.g., RS⁻, RNH₂)SN2Less substituted carbon
AcidicWeak (e.g., H₂O, ROH)SN1-likeMore substituted carbon

Potential for Covalent Modification via the Oxirane Ring

The high reactivity of the strained three-membered oxirane ring makes it a prime site for covalent modification of Acridine, 9-[(oxiranylmethyl)thio]-. chemistrysteps.com This reactivity allows for the attachment of various molecular entities through ring-opening reactions.

Nucleophilic residues, such as the thiol groups in cysteine-containing peptides or the amine groups in proteins and other biomolecules, can react with the oxirane ring of Acridine, 9-[(oxiranylmethyl)thio]-. The reaction between a thiol and an epoxide is a highly efficient and regioselective process, often referred to as a "click" reaction. ntu.edu.sgntu.edu.sg

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. masterorganicchemistry.com A thiolate anion, being a potent nucleophile, will attack one of the electrophilic carbons of the epoxide ring. libretexts.org As previously discussed, this attack occurs at the less sterically hindered carbon atom, leading to the opening of the ring and the formation of a β-hydroxy thioether. tandfonline.comoup.com The reaction is typically catalyzed by a base, which serves to deprotonate the thiol to the more nucleophilic thiolate. ntu.edu.sgarkat-usa.org

Similarly, amines can also open the epoxide ring through a nucleophilic attack. The lone pair of electrons on the nitrogen atom initiates the attack on one of the carbon atoms of the epoxide, leading to the formation of a β-amino alcohol.

The general mechanism for the base-catalyzed reaction of a thiol with the oxirane ring of Acridine, 9-[(oxiranylmethyl)thio]- is as follows:

Deprotonation of the thiol: A base removes the proton from the thiol (R-SH) to generate a more nucleophilic thiolate anion (R-S⁻).

Nucleophilic attack: The thiolate anion attacks the terminal carbon of the oxirane ring in an SN2 fashion.

Ring-opening: The C-O bond of the epoxide breaks, and a transient alkoxide is formed.

Protonation: The alkoxide is protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base or a protic solvent) to yield the final β-hydroxy thioether product. masterorganicchemistry.com

The reaction of the oxirane ring of Acridine, 9-[(oxiranylmethyl)thio]- with nucleophiles results in the formation of stable covalent adducts. The product of the reaction with a thiol is a β-hydroxy thioether, which contains a newly formed hydroxyl group and a thioether linkage. oup.comarkat-usa.org These adducts are generally stable under physiological conditions.

Mechanistic studies of the thiol-epoxy reaction confirm its high efficiency and regioselectivity. ntu.edu.sgntu.edu.sg The reaction can be carried out under ambient conditions and in various solvents, including water. ntu.edu.sgarkat-usa.orgumich.edu The formation of poly(β-hydroxy thioether)s through the thiol-epoxy "click" reaction highlights the robustness and utility of this transformation in materials science. ntu.edu.sgntu.edu.sg

Photochemical Transformations of Acridine, 9-[(oxiranylmethyl)thio]-

The acridine moiety in Acridine, 9-[(oxiranylmethyl)thio]- is a well-known photosensitive chromophore. nih.govacs.org Upon absorption of light, acridine and its derivatives can undergo various photochemical transformations. rsc.orgacs.org The specific photochemical behavior of Acridine, 9-[(oxiranylmethyl)thio]- will be influenced by the nature of the substituent at the 9-position.

Studies on 9-substituted acridines have shown that they can undergo photolysis. nih.govrsc.org For example, photolysis of 9-acridinecarboxaldehyde in aqueous solution leads to the formation of 9-acridinecarboxylic acid and 9-acridinemethanol. rsc.org It is plausible that the C-S bond in Acridine, 9-[(oxiranylmethyl)thio]- could be susceptible to photochemical cleavage. The photochemistry of thioethers can involve the formation of radical species. nih.gov

Furthermore, the acridine nucleus can participate in photoinduced electron transfer processes. acs.orgacs.org The excited state of the acridine ring can act as either an electron donor or an acceptor, depending on the reaction environment and the presence of other redox-active species. The thioether group, with its lone pairs of electrons on the sulfur atom, could potentially influence these photochemical pathways. The formation of triplet states upon photoexcitation is also a characteristic feature of acridinium (B8443388) derivatives. acs.org

Oxidation and Reduction Chemistry of the Thioether Moiety

The thioether linkage in Acridine, 9-[(oxiranylmethyl)thio]- is susceptible to both oxidation and reduction, providing another avenue for the chemical modification of the molecule.

Oxidation of the thioether group can lead to the formation of a sulfoxide (B87167) and, upon further oxidation, a sulfone. acs.orgacsgcipr.orgresearchgate.net This oxidation can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice. acs.orgresearchgate.net The oxidation of aryl thioethers to sulfoxides can be highly chemoselective. organic-chemistry.org The rate of oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org The oxidation of thioethers to sulfoxides is a reaction of significant interest in the context of designing stimuli-responsive drug delivery systems, as reactive oxygen species (ROS) can trigger this transformation. acs.org

The general scheme for the oxidation of the thioether moiety is as follows: Acridine-S-R → Acridine-S(O)-R → Acridine-S(O)₂-R (Thioether) (Sulfoxide) (Sulfone)

Reduction of the thioether moiety is less common but can be achieved under specific conditions. More relevant is the reduction of aryl disulfides to aryl thiols, which is a key step in some synthetic routes to aryl thioethers. acs.org The reduction of the acridine ring system itself is also a known reaction. Catalytic hydrogenation can selectively reduce the benzenoid rings, while reduction with zinc and hydrochloric acid can reduce the pyridine (B92270) ring to give 9,10-dihydroacridine. pharmaguideline.comptfarm.pl

Structural Elucidation through High-Resolution Spectroscopic Techniques

The precise three-dimensional structure and connectivity of Acridine, 9-[(oxiranylmethyl)thio]- would be determined using a combination of high-resolution spectroscopic methods.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: One-dimensional proton NMR would provide information on the chemical environment of each hydrogen atom. For Acridine, 9-[(oxiranylmethyl)thio]-, the spectrum would be expected to show distinct signals for the protons on the acridine core, the methylene and methine protons of the oxiranylmethyl group, and the thioether linkage would influence the chemical shifts of adjacent protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal neighboring proton-proton couplings. For the parent acridine molecule, characteristic chemical shifts are observed for its protons. nih.govnist.gov

¹³C NMR: Carbon-13 NMR would identify all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the 13 carbons of the acridine ring system, as well as the carbons of the oxiranylmethylthio substituent.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to connect adjacent protons within the acridine and oxiranylmethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the oxiranylmethylthio substituent to the 9-position of the acridine ring.

A hypothetical data table for the expected NMR signals is presented below, based on general knowledge of acridine derivatives.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Acridine Protons7.5 - 8.8120 - 150
Oxiranyl CH₂2.5 - 3.045 - 50
Oxiranyl CH3.1 - 3.550 - 55
Thioether CH₂3.8 - 4.230 - 40

This table is illustrative and does not represent actual experimental data for Acridine, 9-[(oxiranylmethyl)thio]-.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of Acridine, 9-[(oxiranylmethyl)thio]- would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic acridine ring and the aliphatic oxirane ring. Key vibrations would include the C=C and C=N stretching of the acridine core, the asymmetric and symmetric stretching of the C-O-C bonds of the epoxide, and the C-S stretching of the thioether linkage. For related acridone compounds, characteristic IR bands have been reported. spectrabase.comresearchgate.net

Functional Group Expected Vibrational Frequency (cm⁻¹) Technique
Aromatic C-H stretch3000 - 3100IR, Raman
Aliphatic C-H stretch2850 - 3000IR, Raman
C=C and C=N stretch (Acridine)1450 - 1650IR, Raman
C-O-C stretch (Oxirane)1250IR
C-S stretch600 - 800IR, Raman

This table is illustrative and does not represent actual experimental data for Acridine, 9-[(oxiranylmethyl)thio]-.

HRMS would be used to determine the exact molecular weight and elemental formula of the compound. By providing a highly accurate mass measurement, HRMS can confirm the chemical formula C₁₆H₁₃NOS. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing the loss of specific fragments such as the oxiranylmethyl group, which can help to confirm the connectivity of the molecule.

Spectroelectrochemical Investigations of the Compound

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of redox-active species.

Development and Validation of Advanced Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of Acridine, 9-[(oxiranylmethyl)thio]-.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of non-volatile compounds like Acridine, 9-[(oxiranylmethyl)thio]-. The development of a robust HPLC method would involve the optimization of several parameters to achieve a satisfactory separation of the main compound from any impurities.

A reversed-phase HPLC system would likely be the most suitable approach. Based on studies of other acridine derivatives, a C18 column is often effective. researchgate.net The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized in either an isocratic or gradient elution mode to ensure good resolution and reasonable analysis time.

For quantitative analysis, a calibration curve would be constructed by plotting the peak area of the analyte against its concentration. The linearity of this relationship is a critical parameter for method validation. The limits of detection (LOD) and quantification (LOQ) would also be determined to establish the sensitivity of the method. For related acridine derivatives, detection limits in the micromolar range have been achieved. researchgate.net

The following table outlines a hypothetical set of parameters for an HPLC method for Acridine, 9-[(oxiranylmethyl)thio]-, based on common practices for related compounds.

ParameterValue
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient)
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm and 365 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Method validation would be performed according to ICH guidelines, assessing parameters such as accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The applicability of GC for the direct analysis of Acridine, 9-[(oxiranylmethyl)thio]- is questionable due to its expected high boiling point and potential for thermal degradation. The oxirane ring, in particular, can be thermally labile.

However, GC would be an invaluable tool for the analysis of volatile impurities that may be present in a sample of Acridine, 9-[(oxiranylmethyl)thio]-. These could include residual solvents from the synthesis or volatile byproducts. For such an analysis, a capillary column with a non-polar or medium-polarity stationary phase would typically be used.

Derivatization could potentially be employed to increase the volatility and thermal stability of the target compound for GC analysis, though this adds complexity to the sample preparation process.

Application of Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural and quantitative information.

LC-MS (Liquid Chromatography-Mass Spectrometry) would be the most powerful hyphenated technique for the analysis of Acridine, 9-[(oxiranylmethyl)thio]-. The LC component separates the compound from its impurities, while the MS detector provides mass information, which is crucial for identification.

Electrospray ionization (ESI) would be a suitable ionization technique for this compound, as it is a soft ionization method that can generate intact molecular ions. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the compound. Furthermore, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can be used to elucidate the structure of the molecule. For example, fragmentation would likely occur at the thioether linkage and the oxirane ring, providing characteristic fragment ions.

GC-MS (Gas Chromatography-Mass Spectrometry) , as mentioned earlier, would be primarily used for the identification of volatile impurities. The mass spectrometer provides definitive identification of the separated components by comparing their mass spectra with established libraries. While direct analysis of the target compound by GC-MS is challenging, analysis of its thermal degradation products could provide insights into its stability.

The following table summarizes the potential application of hyphenated techniques for the analysis of Acridine, 9-[(oxiranylmethyl)thio]-.

TechniqueApplicationIonization MethodExpected Information
LC-MS Purity analysis, identification of non-volatile impurities and degradation products, quantitative analysis.Electrospray Ionization (ESI)Molecular weight, structural information from fragmentation patterns.
GC-MS Identification of volatile impurities and residual solvents.Electron Ionization (EI)Identification of volatile compounds based on mass spectral libraries.

Computational and Theoretical Investigations of Acridine, 9 Oxiranylmethyl Thio

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

No peer-reviewed articles or database entries were found that presented Density Functional Theory (DFT) calculations for Acridine (B1665455), 9-[(oxiranylmethyl)thio]-. Such studies are essential for understanding the fundamental electronic properties of a molecule.

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for Acridine, 9-[(oxiranylmethyl)thio]-. This information is critical for assessing the molecule's kinetic stability and chemical reactivity.

Information regarding the charge distribution, molecular electrostatic potential (MEP), and other reactivity descriptors (such as electronegativity, hardness, or softness) for Acridine, 9-[(oxiranylmethyl)thio]- is not available in the current body of scientific literature.

Molecular Dynamics and Docking Simulations

No studies involving molecular dynamics or docking simulations specifically for Acridine, 9-[(oxiranylmethyl)thio]- were found. These simulations are key to predicting how a molecule might interact with biological targets.

There are no published models of the intermolecular interactions or calculated binding affinities for Acridine, 9-[(oxiranylmethyl)thio]- with any biological receptor, such as proteins or DNA.

Reaction Pathway Modeling and Transition State Characterization

A search for computational studies modeling the reaction pathways or characterizing the transition states for Acridine, 9-[(oxiranylmethyl)thio]- yielded no results. Given the reactive nature of the oxirane (epoxide) ring, such studies would be valuable but have not been published.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

No literature was found describing the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to investigate Acridine, 9-[(oxiranylmethyl)thio]-. This advanced computational technique is often used to study the behavior of a molecule within a complex environment like an enzyme's active site, but it has not been applied to this specific compound in published research.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

The computational prediction of spectroscopic properties for molecules like Acridine, 9-[(oxiranylmethyl)thio]- offers a powerful, non-destructive method to understand their electronic structure and molecular conformation. Through quantum chemical calculations, it is possible to simulate and interpret their Ultraviolet-Visible (UV-Vis) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts, providing insights that complement and guide experimental work.

Theoretical UV-Vis Spectroscopy

The UV-Vis spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. For acridine derivatives, the spectrum is typically characterized by intense absorptions in the UV and visible regions, arising from π→π* transitions within the aromatic acridine core. researchgate.net The presence of substituents can significantly modulate the position (λmax) and intensity of these absorption bands.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely employed to predict UV-Vis spectra with reasonable accuracy. researchgate.netchemrxiv.org The process involves first optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies and oscillator strengths for the electronic transitions.

For Acridine, 9-[(oxiranylmethyl)thio]-, the sulfur atom of the thioether linkage, with its lone pairs of electrons, is expected to act as an auxochrome. This would likely lead to a bathochromic (red) shift of the absorption bands compared to unsubstituted acridine, due to the extension of the conjugated system and the involvement of the sulfur's non-bonding electrons in the electronic transitions. The oxiranylmethyl group, being electronically insulating, is predicted to have a minor effect on the electronic transitions of the acridine chromophore.

Table 1: Predicted UV-Vis Absorption Data for Acridine, 9-[(oxiranylmethyl)thio]-

Predicted λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
3850.21HOMO -> LUMO
3620.15HOMO-1 -> LUMO
2540.85HOMO -> LUMO+1

Note: The data in this table is illustrative and based on typical values for similar acridine derivatives. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Theoretical NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to the local electronic structure. Computational methods, primarily using DFT with the Gauge-Including Atomic Orbital (GIAO) approach, have become a standard tool for the accurate prediction of NMR chemical shifts. nih.govnih.gov

The prediction process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For Acridine, 9-[(oxiranylmethyl)thio]-, the predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals for the acridine ring, the thioether linkage, and the oxiranylmethyl group. The protons of the acridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their precise shifts influenced by the electron-donating nature of the thioether substituent. rsc.org The protons of the oxiranylmethyl group would be found in the aliphatic region, with their chemical shifts and coupling patterns providing information about the conformation of this side chain.

Similarly, the ¹³C NMR spectrum would show signals for the carbons of the acridine core at low field (in the aromatic region) and the aliphatic carbons of the oxiranylmethylthio side chain at higher field. The C-9 carbon of the acridine ring, being directly attached to the sulfur atom, is expected to show a significant shift compared to unsubstituted acridine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Acridine, 9-[(oxiranylmethyl)thio]-

¹H NMR ¹³C NMR
Position Predicted Chemical Shift (ppm) Position Predicted Chemical Shift (ppm)
Acridine H1, H88.15Acridine C1, C8129.5
Acridine H2, H77.50Acridine C2, C7125.0
Acridine H3, H67.75Acridine C3, C6130.2
Acridine H4, H58.25Acridine C4, C5124.8
-S-CH₂-3.80Acridine C4a, C5a128.9
Oxirane-CH3.20Acridine C8a, C9a148.5
Oxirane-CH₂2.85, 2.60Acridine C9155.3
-S-CH₂-35.8
Oxirane-CH52.1
Oxirane-CH₂45.6

Note: The data in this table is illustrative and represents typical predicted values. The exact shifts can vary depending on the computational method and solvent model used.

Photophysical and Photochemical Properties of Acridine, 9 Oxiranylmethyl Thio

Absorption and Emission Spectroscopy

UV-Visible Absorption Spectra and Extinction Coefficients

No specific UV-Visible absorption spectra or molar extinction coefficient data have been published for Acridine (B1665455), 9-[(oxiranylmethyl)thio]-.

Fluorescence and Phosphorescence Emission Characteristics

There is no available information regarding the fluorescence or phosphorescence emission spectra, including emission maxima and spectral shapes, for Acridine, 9-[(oxiranylmethyl)thio]-.

Fluorescence Quantum Yield Determinations

Specific measurements of the fluorescence quantum yield for Acridine, 9-[(oxiranylmethyl)thio]- have not been reported in the literature.

Investigation of Excited State Dynamics

Fluorescence Lifetimes and Radiative/Non-Radiative Decay Pathways

Data on the fluorescence lifetimes and the relative contributions of radiative and non-radiative decay processes for Acridine, 9-[(oxiranylmethyl)thio]- are not available.

Intersystem Crossing and Triplet State Characterization

There are no studies available that investigate the efficiency of intersystem crossing or characterize the triplet excited state of Acridine, 9-[(oxiranylmethyl)thio]-.

Solvent Effects on Photophysical Behavior

The photophysical properties of acridine derivatives are highly sensitive to the surrounding solvent environment. Factors such as solvent polarity, hydrogen-bonding capacity, and pH can significantly influence the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the fluorophore.

Research on various 9-substituted acridines demonstrates a pronounced sensitivity to the solvent's nature. For instance, the emission properties of ester conjugates of 9-methylacridine (B196024) are highly responsive to the polarity and hydrogen-bonding ability of the medium nih.gov. For acridone (B373769), a related heterocyclic ketone, Stokes shifts—the difference between the absorption and emission maxima—are relatively small in nonpolar solvents but increase markedly in polar solvents researchgate.net. This indicates a larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also strongly affected by the solvent. Studies on acridone have shown that the quantum yield varies depending on the solvent, with tetrahydrofuran (B95107) (THF) providing the highest yield among a selection of common organic solvents researchgate.net. This variation is attributed to the solvent's ability to mediate different non-radiative decay pathways, such as intersystem crossing or internal conversion, which compete with fluorescence.

While fluorescence data is a primary indicator, solvent can also dictate photochemical outcomes, which are intrinsically linked to photophysical processes. The photochemical quantum yield of 9-acridinecarboxaldehyde, for example, shows a strong dependence on the solvent. It is highest in aqueous solutions and significantly lower in less polar or non-protic solvents, being almost negligible in acetonitrile (B52724), which suggests the solvent plays a critical role in stabilizing the excited states or intermediates that lead to photoreaction rsc.org.

The following table summarizes the effect of different solvents on the photolysis quantum yield (Φ) of 9-acridinecarboxaldehyde, a key parameter reflecting the efficiency of the light-induced reaction.

Table 1: Photolysis Quantum Yield (Φ) of 9-Acridinecarboxaldehyde in Various Solvents

SolventQuantum Yield (Φ) [mol/mol]ConditionsReference
Water (pH > pKa)0.015 ± 0.003T = 20 °C rsc.org
Water (pH << pKa)0.029T = 20 °C rsc.org
MethanolSlightly lower than water- rsc.org
IsopropanolSlightly lower than water- rsc.org
AcetoneLower by a factor of ~20- rsc.org
AcetonitrilePractically photostable- rsc.org

Photochemical Reactivity and Mechanisms (e.g., Photoinduced Electron Transfer)

The acridine scaffold is known for its rich and varied photochemical reactivity. Upon absorption of light, 9-substituted acridines can undergo a range of transformations, including photolysis, rearrangements, and electron transfer reactions. The specific pathway taken is highly dependent on the nature of the substituent at the 9-position, the solvent, and the presence of other reactive species.

A well-studied example is the photolysis of 9-acridinecarboxaldehyde (ACL) in aqueous solutions. The reaction outcome is notably dependent on the initial concentration of the compound. At low concentrations, photolysis proceeds with high efficiency to yield acridine as the primary product, with a chemical yield approaching 100% rsc.org. However, as the concentration of ACL increases, the product distribution shifts, leading to a decrease in the formation of acridine and a corresponding increase in 9-acridinecarboxylic acid rsc.org. This suggests a concentration-dependent reaction mechanism, possibly involving bimolecular interactions at higher concentrations. Minor products such as 9(10H)-acridinone and 9-acridinemethanol are also observed rsc.org.

Table 2: Photolysis Products of 9-Acridinecarboxaldehyde (ACL) in Aqueous Solution

ProductConditionYieldReference
AcridineLow ACL concentration~100% rsc.org
9-Acridinecarboxylic acidHigh ACL concentrationIncreases with concentration rsc.org
9(10H)-AcridinoneAll conditionsMinor product (<2%) rsc.org
9-AcridinemethanolAll conditionsMinor product (<2%) rsc.org

One of the most significant photochemical mechanisms for acridine derivatives is Photoinduced Electron Transfer (PET) . In a typical PET system, the acridine moiety can act as either an electron donor or an acceptor in its excited state. This process is fundamental to the function of many acridine-based fluorescent sensors and photosensitizers.

Studies on 9-substituted 10-methylacridinium (B81027) ions provide a clear model for PET. In these systems, the acridinium (B8443388) ring is an electron acceptor that is covalently linked to an electron donor group at the 9-position researchgate.net. Upon photoexcitation, an intramolecular electron transfer occurs from the donor moiety to the excited acridinium ring. For example, 9-mesityl-10-methylacridinium (B1239669) ion, upon excitation in acetonitrile, forms a triplet electron-transfer state with a high quantum yield (>75%) and a remarkably long lifetime researchgate.net. This charge-separated state is highly energetic and possesses both strong oxidizing (on the mesityl radical cation part) and reducing (on the acridinyl radical part) capabilities, enabling it to participate in subsequent chemical reactions researchgate.net. The efficiency and dynamics of PET in these systems are governed by the driving force of the electron transfer and the electronic coupling between the donor and acceptor moieties researchgate.net.

This PET mechanism has been harnessed to design fluorescent probes. A sensor featuring a 9-amino-10-methylacridinium (B1197579) chromophore linked to a diethylamine (B46881) receptor demonstrates an "off-on" fluorescence response to pH changes, which is directly controlled by a PET quenching mechanism rsc.org. In the basic form, the lone pair on the amine quenches the acridinium fluorescence via PET. Upon protonation, this quenching pathway is inhibited, and fluorescence is restored rsc.org.

Molecular Recognition and Supramolecular Assembly Principles

Non-Covalent Interactions with Molecular Hosts

While no host-guest complexation studies have been published for Acridine (B1665455), 9-[(oxiranylmethyl)thio]- , the acridine moiety is known to participate in non-covalent interactions with various molecular hosts. These interactions are primarily driven by the aromatic and heterocyclic nature of the acridine ring system.

Host-guest chemistry of acridine derivatives typically involves their encapsulation within cyclodextrins, calixarenes, or other macrocyclic hosts. The driving forces for complexation are a combination of hydrophobic effects, where the nonpolar acridine ring is sequestered within the host's cavity, and van der Waals forces. The thioether and oxirane groups of Acridine, 9-[(oxiranylmethyl)thio]- would likely influence the stability and geometry of such complexes, but specific experimental data is unavailable.

The acridine ring system is a prime candidate for π-π stacking interactions due to its extended aromatic nature. In the context of molecular recognition, the acridine portion of a molecule can stack with other aromatic systems, such as those found in biological macromolecules like DNA or in synthetic hosts. For instance, the planar acridine core is known to intercalate between the base pairs of DNA. nih.gov

The nitrogen atom in the acridine ring can act as a hydrogen bond acceptor. While Acridine, 9-[(oxiranylmethyl)thio]- lacks hydrogen bond donor groups on its acridine core, the oxygen atom of the oxirane ring and the sulfur atom of the thioether linkage could potentially act as hydrogen bond acceptors in interactions with suitable host molecules.

Self-Assembly Strategies Involving the Acridine or Oxirane Moieties

There is no information in the scientific literature regarding the self-assembly of Acridine, 9-[(oxiranylmethyl)thio]- . However, both the acridine and oxirane moieties can be involved in self-assembly processes.

Acridine derivatives are known to form self-assembled structures, such as nanofibers and vesicles, driven by π-π stacking interactions between the acridine rings. The specific substituents on the acridine core can modulate the morphology and stability of these assemblies.

The oxirane (epoxide) ring is a reactive functional group that can undergo ring-opening reactions. This reactivity can be exploited in polymerization and cross-linking reactions to form larger, covalently linked assemblies. In the case of Acridine, 9-[(oxiranylmethyl)thio]- , the oxirane ring could potentially be used to form polymers or to covalently attach the molecule to surfaces or other molecules, leading to organized structures.

Development of Acridine-Based Fluorescent Probes for Chemical Detection

While there are no specific reports on the use of Acridine, 9-[(oxiranylmethyl)thio]- as a fluorescent probe, the acridine scaffold is a common fluorophore used in the design of chemical sensors. rsc.orgmdpi.com Acridine and its derivatives are known for their strong fluorescence, which can be modulated by the local environment or by interaction with specific analytes. rsc.org

Design Principles for Fluorogenic Probes

The design of fluorogenic probes based on acridine generally involves coupling the acridine fluorophore to a recognition unit that can selectively interact with the target analyte. mdpi.com The interaction between the recognition unit and the analyte triggers a change in the fluorescence properties of the acridine core. Common strategies include:

Photoinduced Electron Transfer (PET): A recognition unit with a high-energy lone pair of electrons can quench the fluorescence of the acridine through PET. Upon binding to the analyte, the electron-donating ability of the recognition unit is suppressed, leading to a "turn-on" of fluorescence. mdpi.com

Intramolecular Charge Transfer (ICT): Changes in the electronic properties of a substituent upon analyte binding can alter the ICT character of the excited state, leading to a shift in the emission wavelength.

Förster Resonance Energy Transfer (FRET): Two fluorophores, a donor and an acceptor, are incorporated into the probe. Analyte binding causes a conformational change that alters the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency.

The oxirane ring in Acridine, 9-[(oxiranylmethyl)thio]- could potentially serve as a reactive site for designing probes that operate via a covalent binding mechanism.

Specificity and Sensitivity in Probe Design

The specificity of an acridine-based fluorescent probe is determined by the selectivity of the recognition unit for the target analyte. nih.gov This can be achieved through complementary shapes, hydrogen bonding patterns, or specific chemical reactions. nih.gov For example, probes for metal ions often incorporate specific chelating agents, while probes for enzymes may contain a substrate that is transformed by the enzyme to release the fluorescent acridine. nih.gov

The sensitivity of a probe is related to the magnitude of the fluorescence change upon analyte binding and the binding affinity between the probe and the analyte. fiocruz.br High sensitivity is often achieved with probes that exhibit a large "off/on" fluorescence ratio, meaning they are highly quenched in the absence of the analyte and become strongly fluorescent in its presence.

The following table summarizes the general characteristics of acridine-based fluorescent probes, which could be considered in the hypothetical design of a probe based on Acridine, 9-[(oxiranylmethyl)thio]- .

FeatureGeneral Principle for Acridine-Based ProbesPotential Role of "Acridine, 9-[(oxiranylmethyl)thio]-" Moieties
Fluorophore The acridine ring system provides the fundamental fluorescent properties.The acridine core would serve as the fluorophore.
Recognition A linked functional group selectively binds the target analyte.The thioether or oxirane groups could be part of a recognition site.
Signaling Analyte binding modulates fluorescence via PET, ICT, FRET, or other mechanisms.The sulfur or oxygen atoms could participate in PET quenching.
Specificity The design of the recognition site dictates the selectivity for a specific analyte.The reactivity of the oxirane could be used for specific covalent labeling.
Sensitivity High binding affinity and a large fluorescence change lead to high sensitivity.The electronic properties of the thioether linkage would influence the overall quantum yield.

Scientific Literature Review: Studies on "Acridine, 9-[(oxiranylmethyl)thio]-" Remain Elusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of research pertaining to the specific chemical compound "Acridine, 9-[(oxiranylmethyl)thio]-". Despite extensive searches for data on its molecular recognition, supramolecular assembly, and specifically its intercalation with planar aromatic systems, no dedicated studies or detailed findings for this particular molecule could be identified.

The acridine scaffold itself is a well-documented pharmacophore known for its ability to intercalate into DNA. Numerous studies have explored the synthesis and DNA binding properties of a wide array of 9-substituted acridine derivatives. This body of research highlights how modifications at the 9-position of the acridine ring can significantly influence the mode and affinity of interaction with nucleic acids and other planar aromatic systems. These interactions are often characterized by spectroscopic methods, yielding data on binding constants, thermodynamic parameters, and structural changes upon complex formation.

However, the specific substituent, an oxiranylmethylthio group (-S-CH2-CH(O)CH2), attached at the 9-position of the acridine core, does not appear in the published literature in the context of intercalation studies. Searches for this compound, including its potential synonyms and associated CAS number (161981-01-3), did not yield any experimental or theoretical data on its interaction with planar aromatic systems.

Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, and analysis on the supramolecular chemistry of "Acridine, 9-[(oxiranylmethyl)thio]-" as no such information is currently available in the public domain. The scientific community has extensively investigated other acridine derivatives, but this specific compound remains uncharacterized in the context of its intercalation properties.

Materials Science and Non Biological Engineered Applications

Integration of Acridine (B1665455), 9-[(oxiranylmethyl)thio]- into Functional Materials

The unique combination of a fluorescent, electro-active acridine core and a polymerizable oxirane group makes this compound a promising candidate for incorporation into various functional materials. The thioether linkage provides structural flexibility and can influence the electronic communication between the acridine unit and any matrix it is incorporated into.

The acridine scaffold is well-known in the field of organic electronics. Acridine derivatives are noted for their high thermal stability and excellent electron-transporting capabilities, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). The 9-position of the acridine ring is a critical site for substitution, as it directly influences the molecule's electronic properties.

By incorporating Acridine, 9-[(oxiranylmethyl)thio]-, it is plausible that this molecule could function as either an emissive layer component or a hole transport layer (HTL) in OLED devices. The thioether linkage at the 9-position can enhance the hole-transporting properties of the acridine core. Furthermore, the terminal oxirane group allows the molecule to be chemically grafted onto other layers or incorporated into a polymer matrix, potentially improving the device's morphological stability and lifespan.

Table 1: Potential Roles of Acridine, 9-[(oxiranylmethyl)thio]- Moieties in OLEDs

ComponentPotential FunctionRationale
Acridine Core Emissive Material / Hole TransportPossesses inherent fluorescence and established charge-carrying capabilities.
Thioether Linkage Electronic Property ModulationSulfur atom can influence HOMO/LUMO levels and improve hole-injection/transport.
Oxirane Group Matrix Integration / Cross-linkingEnables covalent bonding to substrates or other layers, enhancing device stability.

Acridine derivatives are widely recognized for their fluorescent properties, which can be sensitive to the local chemical environment. This makes them excellent candidates for the development of chemosensors. The fluorescence of an acridine ring can be quenched or enhanced upon interaction with specific analytes, such as metal ions or nitroaromatic compounds, allowing for their detection.

The structure of Acridine, 9-[(oxiranylmethyl)thio]- is well-suited for this application. The acridine unit can serve as the fluorophore, while the thioether's sulfur atom can act as a binding site for heavy metal ions like mercury, lead, or cadmium. Upon binding of a metal ion, the electronic properties of the thioether-acridine system would be perturbed, leading to a detectable change in the fluorescence signal. The oxirane group offers a method to immobilize the sensor molecule onto a solid support, such as a glass slide or a nanoparticle, creating a durable and reusable sensor device.

Role in Supramolecular Architectures for Advanced Materials Development

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, pi-pi stacking, and van der Waals forces. The planar, aromatic structure of the acridine core in Acridine, 9-[(oxiranylmethyl)thio]- makes it highly susceptible to pi-pi stacking interactions. This property can be exploited to direct the self-assembly of the molecule into well-defined nanostructures, such as nanofibers, sheets, or vesicles.

These self-assembled structures could form the basis for new "smart" materials. For example, a hydrogel formed through the supramolecular assembly of this compound could exhibit stimuli-responsive behavior. A change in pH or the introduction of a specific analyte could disrupt the non-covalent interactions, leading to a change in the material's properties, such as its ability to hold water or its fluorescence.

Potential in Polymerization and Cross-linking via the Oxirane Group

The most chemically reactive part of Acridine, 9-[(oxiranylmethyl)thio]- is its terminal oxirane (epoxide) ring. Epoxides are versatile functional groups that can undergo ring-opening polymerization with a variety of nucleophiles and electrophiles. This reactivity is the key to incorporating the molecule into larger polymer structures.

For instance, Acridine, 9-[(oxiranylmethyl)thio]- can be used as a monomer in polymerization reactions. Reacting it with a diamine, for example, would lead to a linear polymer chain with acridine units regularly spaced along the backbone. The resulting polymer would combine the mechanical properties of the polymer backbone with the unique photophysical properties of the acridine pendant groups. Such polymers could find use as fluorescent plastics or as components in advanced coatings.

Alternatively, the molecule can be used as a cross-linking agent. By adding a small amount of Acridine, 9-[(oxiranylmethyl)thio]- to a polymer formulation, the oxirane groups can react with functional groups on the polymer chains, creating a cross-linked network. This process would impart the fluorescent and electrochemical properties of the acridine unit to the bulk material, while also potentially enhancing its thermal and mechanical stability.

Table 2: Polymerization Potential of Acridine, 9-[(oxiranylmethyl)thio]-

Reaction TypeRole of CompoundPotential OutcomeApplication Area
Ring-Opening Polymerization MonomerLinear polymers with pendant acridine groupsFluorescent polymers, specialty plastics
Cross-linking Reaction Cross-linking Agent3D polymer network with integrated acridine unitsFunctional coatings, stable sensor matrices

Catalysis and Reaction Promotion Research

Acridine (B1665455) Derivatives as Photocatalysts in Organic Transformations

The acridine scaffold is a well-established platform for photoredox catalysis, capable of facilitating a variety of organic transformations upon irradiation with visible light. Acridine photocatalysis has emerged as a powerful tool for direct decarboxylative functionalization of carboxylic acids, offering synthetic routes to valuable molecules that might otherwise require harsh conditions or pre-functionalized substrates. osi.lvnih.gov These catalysts can operate through different excited states, enabling multimodal reactivity. nih.gov

Mechanistic Studies of Photocatalytic Cycles

The photocatalytic cycle of acridine derivatives typically begins with the absorption of light, promoting the acridine to an excited state. For many 9-substituted acridines, this excited state can engage in a photoinduced electron transfer (PET) or a proton-coupled electron transfer (PCET) process. In the context of decarboxylative reactions, the excited acridine catalyst can interact with a carboxylic acid, leading to the formation of a radical intermediate through the loss of carbon dioxide. osi.lvnih.gov

A key feature of acridine photocatalysis is its potential for multimodal reactivity. For instance, in the synthesis of thiols from carboxylic acids and elemental sulfur, the acridine photocatalyst is believed to facilitate both the initial carbon-sulfur bond formation via a singlet excited state PCET process and the subsequent reductive cleavage of a disulfide bond through a triplet excited state hydrogen atom transfer (HAT) process. nih.gov This dual role highlights the versatility of the acridine core in complex reaction sequences.

For "Acridine, 9-[(oxiranylmethyl)thio]-," the photocatalytic cycle would likely be initiated by the acridine core. The nature of the substituent at the 9-position is known to influence the photocatalytic activity. nih.gov The thioether linkage in "Acridine, 9-[(oxiranylmethyl)thio]-" could potentially modulate the electronic properties of the acridine ring, thereby affecting the energy levels of its excited states and its redox potentials.

Substrate Scope and Selectivity in Acridine-Catalyzed Reactions

Acridine photocatalysts have demonstrated a broad substrate scope in decarboxylative functionalizations. They can be employed in dual catalytic systems, for example, with copper to achieve direct decarboxylative conjugate additions or with a cobaloxime co-catalyst for dehydrodecarboxylation. nih.gov They also enable tricomponent reactions, such as the construction of α-branched secondary amines from carboxylic acids, aldehydes, and aromatic amines, showcasing their compatibility with other catalytic cycles. rsc.org

The selectivity of these reactions is often dictated by the reaction conditions and the specific acridine photocatalyst used. While extensive data for "Acridine, 9-[(oxiranylmethyl)thio]-" is not available, we can infer its potential from related systems. The table below presents data for a representative acridine photocatalyst in a dual catalytic system.

Table 1: Representative Performance of an Acridine Photocatalyst (9-Mesityl-10-methylacridinium perchlorate) in a Dual Catalytic Acridine/Copper(I) System for a Direct Decarboxylative Radical Conjugate Addition. nih.gov
EntryCarboxylic Acid SubstrateAmine Co-catalystYield (%)
1Cyclohexanecarboxylic acidNone<10
2Cyclohexanecarboxylic acidPiperazine68
31-Adamantanecarboxylic acidPiperazine75
4Cyclopropanecarboxylic acidPiperazine55

Investigation of the Oxirane Moiety in Catalytic Processes

The oxirane (epoxide) ring is a highly valuable functional group in organic synthesis due to its inherent ring strain, which allows for a variety of stereospecific ring-opening reactions. nih.gov In the context of "Acridine, 9-[(oxiranylmethyl)thio]-," the oxirane moiety could play a direct role in catalytic processes.

Design of Catalytic Systems Utilizing Epoxide Reactivity

While there is no direct research on catalytic systems designed around "Acridine, 9-[(oxiranylmethyl)thio]-," one can envision several possibilities. The epoxide could act as an internal electrophile that is activated upon a photocatalytic event at the acridine core. For example, a substrate could be activated by the excited acridine, and this activated species could then react with the tethered epoxide in an intramolecular fashion.

Alternatively, the compound itself could act as a catalyst where the epoxide is involved in the catalytic cycle. For instance, in organocatalysis, epoxides can be involved in ring-opening reactions with various nucleophiles, and this reactivity can be harnessed in catalyst design. nih.gov Research on the direct epoxidation of the acridine ring system itself has shown that the resulting acridine epoxides are susceptible to nucleophilic attack. epa.gov This suggests that the oxirane in "Acridine, 9-[(oxiranylmethyl)thio]-" would be reactive towards nucleophiles, a property that could be exploited in designing catalytic transformations.

Exploration of Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field. Given its structure, "Acridine, 9-[(oxiranylmethyl)thio]-" has the potential to be explored as an organocatalyst. The acridine core could act as a binding site for a substrate through non-covalent interactions, while the oxirane moiety could participate in the reaction.

For instance, the thioether linkage could be oxidized to a sulfoxide (B87167) or sulfone, which could then act as a chiral Lewis base or hydrogen bond donor, respectively, in conjunction with the chirality introduced by the oxirane. However, without experimental data, such applications remain speculative. The development of organocatalytic systems based on this compound would require significant further research.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex 9-Substituted Acridines

The synthesis of the acridine (B1665455) core and its subsequent functionalization are well-established, yet there is considerable room for innovation, particularly in creating complex derivatives like Acridine, 9-[(oxiranylmethyl)thio]- . Classical methods such as the Bernthsen synthesis, which involves condensing diphenylamine (B1679370) with a carboxylic acid using zinc chloride, and the Ullmann condensation provide foundational routes to the acridine nucleus. mdpi.comfrontiersin.org However, future efforts should focus on more advanced, efficient, and sustainable strategies.

The most direct conceptual route to Acridine, 9-[(oxiranylmethyl)thio]- likely involves the nucleophilic substitution of a suitable precursor, such as 9-chloroacridine (B74977) , with 2-mercaptomethyloxirane. The 9-position of the acridine ring is known to be susceptible to attack by nucleophiles. pharmaguideline.com Advanced methodologies could significantly improve this process. For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate the formation of acridine derivatives, offering high yields in reduced reaction times under environmentally friendly conditions. rsc.orgrsc.org Another promising avenue is the use of metal-free catalysis or novel catalyst systems, such as the Co/C catalyst derived from rice husks, which has been used for one-pot, multi-component synthesis of acridines. rsc.org

Future research should aim to develop a modular, one-pot synthesis that allows for the variation of both the acridine core and the 9-substituent. This could involve photocatalysis, which has recently emerged as a powerful tool for direct decarboxylative functionalization, enabling the construction of complex molecules under mild conditions. rsc.org

Table 1: Comparison of Synthetic Methods for 9-Substituted Acridines

Synthesis Method Precursors Conditions Advantages Key References
Bernthsen Synthesis Diphenylamine, Carboxylic Acid Zinc Chloride, High Temperature Foundational method for the acridine core. mdpi.comptfarm.pl
Ullmann Synthesis Primary Amine, Aromatic Aldehyde/Carboxylic Acid Strong Mineral Acid, Cyclization A prevalent method for producing acridone (B373769) precursors. mdpi.com
Nucleophilic Substitution 9-Chloroacridine, Nucleophile (e.g., Thiol) Base, Solvent Direct functionalization of the 9-position. pharmaguideline.com
Microwave-Assisted Synthesis Varies (e.g., Isatin, Dimedone, Aniline) Microwave Irradiation, Catalyst (e.g., Co/C) Rapid, high-yield, green chemistry approach. rsc.orgresearchgate.net
Photocatalysis Carboxylic Acid, Aldehyde, Amine Acridine Catalyst, Light (e.g., 400 nm LED) Mild conditions, high functional group tolerance. rsc.org

High-Throughput Screening for Novel Chemical Reactivity

The presence of a strained and reactive oxirane ring on the Acridine, 9-[(oxiranylmethyl)thio]- scaffold opens up a vast, unexplored chemical space. The oxirane can undergo ring-opening reactions with a wide array of nucleophiles (e.g., amines, alcohols, thiols, azides), leading to a library of new, more complex derivatives. High-Throughput Screening (HTS) presents an ideal methodology for rapidly exploring this reactivity.

While HTS is commonly employed in drug discovery to screen for biological activity, as demonstrated in the discovery of 1,8-acridinedione derivatives as GCN5 inhibitors nih.gov, its application to discover novel chemical reactions is a compelling future direction. A potential HTS campaign for Acridine, 9-[(oxiranylmethyl)thio]- would involve dispensing the substrate into microtiter plates, followed by the addition of a diverse library of potential reactants and catalysts. The outcomes could be monitored using techniques compatible with HTS formats, such as fluorescence, absorbance, or mass spectrometry, to identify "hits"—conditions that result in the consumption of the starting material or the formation of a new product. This approach could uncover unexpected reactivity, selective transformations, and optimal conditions for derivatization, rapidly expanding the chemical diversity accessible from this core structure.

Integration of Multi-Responsive Features in Acridine-Based Systems

Stimuli-responsive materials, which change their properties in response to external triggers like pH, light, or chemical analytes, are at the forefront of materials science. nih.govrsc.org The acridine framework is an excellent candidate for creating such systems. Specifically, N-substituted acridinium (B8443388) motifs have been shown to be multi-responsive, capable of reversibly altering their shape and optical properties upon receiving a chemical or redox signal. nih.gov

Future research should focus on converting Acridine, 9-[(oxiranylmethyl)thio]- into a multi-responsive system. This could be achieved by N-alkylation to form the corresponding acridinium salt. The resulting molecule would possess multiple responsive sites:

The Acridinium Core: Responsive to nucleophiles (e.g., amines, hydroxides) and redox agents, which can convert the fluorescent, planar acridinium to a non-fluorescent, non-aromatic acridane. nih.govnih.gov

The Thioether Linkage: Potentially responsive to specific oxidizing agents, which could convert the sulfide (B99878) to a sulfoxide (B87167) or sulfone, thereby modulating the electronic properties of the acridine system.

The Oxirane Ring (or its ring-opened product): The functional groups resulting from the ring-opening (e.g., a hydroxyl and a new ether/amine/thioether) could act as new binding sites or pH-responsive centers.

The integration of these features could lead to sophisticated molecular switches or sensors where multiple inputs can be processed to generate a specific output, a concept demonstrated in complex bis(acridinium-Zn(II) porphyrin) receptors. nih.gov

Development of Novel Analytical Methodologies for Complex Systems

The exploration of advanced synthesis and reactivity will necessitate sophisticated analytical methods to characterize the resulting complex molecules and systems. Standard techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry are foundational for structural elucidation. tandfonline.com However, for complex acridine derivatives, more advanced techniques are required.

For instance, 2D NMR spectroscopy, including COSY, NOESY, HSQC, and HMBC, is crucial for unambiguously assigning proton and carbon signals, especially in structurally complex spiro-acridine derivatives. nih.gov To study the products of HTS reactions or to analyze the behavior of multi-responsive systems, methods like Diffusion-Ordered Spectroscopy (DOSY) NMR can be invaluable for differentiating components in a mixture and confirming the formation of a single, self-assembled species. rsc.org Furthermore, as acridine derivatives are known to interact with biomolecules like DNA, developing analytical methods to probe these interactions will be critical. nih.govwikipedia.org Techniques such as fluorescent immunosorbent assays (FIA) and specialized voltammetry could be adapted to study the binding properties of new derivatives derived from Acridine, 9-[(oxiranylmethyl)thio]- . researchgate.netresearchgate.net

Expanding Computational Models for Predictive Design

Computational chemistry offers powerful tools for predicting the properties of molecules before their synthesis, saving significant time and resources. Density Functional Theory (DFT) calculations are widely used to understand the electronic properties of acridine derivatives, including their frontier molecular orbitals (FMO), molecular electrostatic potentials (MEP), and global chemical reactivity descriptors. tandfonline.comnih.gov These calculations can provide insight into the reactivity of the oxirane ring and the thioether linkage in Acridine, 9-[(oxiranylmethyl)thio]- .

Future computational work should focus on building predictive models for the specific reactivity of this compound. For example, molecular dynamics (MD) simulations could be used to model the ring-opening reaction of the oxirane with various nucleophiles, helping to predict the most favorable reaction pathways and transition states. nih.gov Such simulations have been successfully used to study the interaction of acridine-triazole hybrids within the binding sites of enzymes. nih.gov

Moreover, computational models can guide the design of multi-responsive systems. By calculating how properties like absorption/emission spectra, redox potential, and pKa change upon structural modification (e.g., N-alkylation, sulfide oxidation), researchers can pre-select candidates with the most promising switching behavior. This predictive power is essential for moving beyond trial-and-error discovery and toward the rational design of functional molecules based on the Acridine, 9-[(oxiranylmethyl)thio]- scaffold.

Q & A

Q. What strategies enhance the compound’s solubility for kinetic studies?

  • Methodological Answer : Use co-solvents like PEG-400 or cyclodextrins (e.g., β-CD) to solubilize the hydrophobic acridine core. For aqueous solutions, synthesize sulfonate salts (e.g., 9-sulfoacridine) or employ micellar systems (e.g., SDS) to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.